molecular formula C20H25N3O4S B11130377 2-[2-Methyl-4-(piperidine-1-sulfonyl)phenoxy]-N-[(pyridin-2-YL)methyl]acetamide

2-[2-Methyl-4-(piperidine-1-sulfonyl)phenoxy]-N-[(pyridin-2-YL)methyl]acetamide

Cat. No.: B11130377
M. Wt: 403.5 g/mol
InChI Key: TWMVJQRXLYXNRH-UHFFFAOYSA-N
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Description

2-[2-Methyl-4-(piperidine-1-sulfonyl)phenoxy]-N-[(pyridin-2-YL)methyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, sulfonyl groups, and heterocyclic elements, making it a versatile candidate for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methyl-4-(piperidine-1-sulfonyl)phenoxy]-N-[(pyridin-2-YL)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methyl-4-(piperidine-1-sulfonyl)phenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

    Coupling with Pyridine Derivative: The phenoxy intermediate is then coupled with a pyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-Methyl-4-(piperidine-1-sulfonyl)phenoxy]-N-[(pyridin-2-YL)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

2-[2-Methyl-4-(piperidine-1-sulfonyl)phenoxy]-N-[(pyridin-2-YL)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and drugs.

    Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 2-[2-Methyl-4-(piperidine-1-sulfonyl)phenoxy]-N-[(pyridin-2-YL)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5 g/mol

IUPAC Name

2-(2-methyl-4-piperidin-1-ylsulfonylphenoxy)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C20H25N3O4S/c1-16-13-18(28(25,26)23-11-5-2-6-12-23)8-9-19(16)27-15-20(24)22-14-17-7-3-4-10-21-17/h3-4,7-10,13H,2,5-6,11-12,14-15H2,1H3,(H,22,24)

InChI Key

TWMVJQRXLYXNRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OCC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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